molecular formula C27H30O7 B14520039 Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate CAS No. 62558-69-4

Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate

Cat. No.: B14520039
CAS No.: 62558-69-4
M. Wt: 466.5 g/mol
InChI Key: HLYUHRDYSMOQFU-UHFFFAOYSA-N
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Description

Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate is a chemical compound with the molecular formula C24H26O7 It is known for its unique structure, which includes three ester groups and a conjugated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and ketone functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Similar in having ester groups but lacks the conjugated ketone and phenyl groups.

    Diethyl phthalate: Contains ester groups and aromatic rings but differs in structure and reactivity.

Uniqueness

Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate is unique due to its combination of ester groups, conjugated ketone, and phenyl rings, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

62558-69-4

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate

InChI

InChI=1S/C27H30O7/c1-4-32-25(29)23(21(28)18-17-19-13-9-7-10-14-19)22(20-15-11-8-12-16-20)24(26(30)33-5-2)27(31)34-6-3/h7-18,22-24H,4-6H2,1-3H3

InChI Key

HLYUHRDYSMOQFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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